

# Application Note: Comprehensive Characterization of 6-Bromo-N-methylquinolin-4-amine

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## Compound of Interest

Compound Name: 6-Bromo-N-methylquinolin-4-amine

CAS No.: 916812-31-2

Cat. No.: B3030543

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## Introduction & Scope

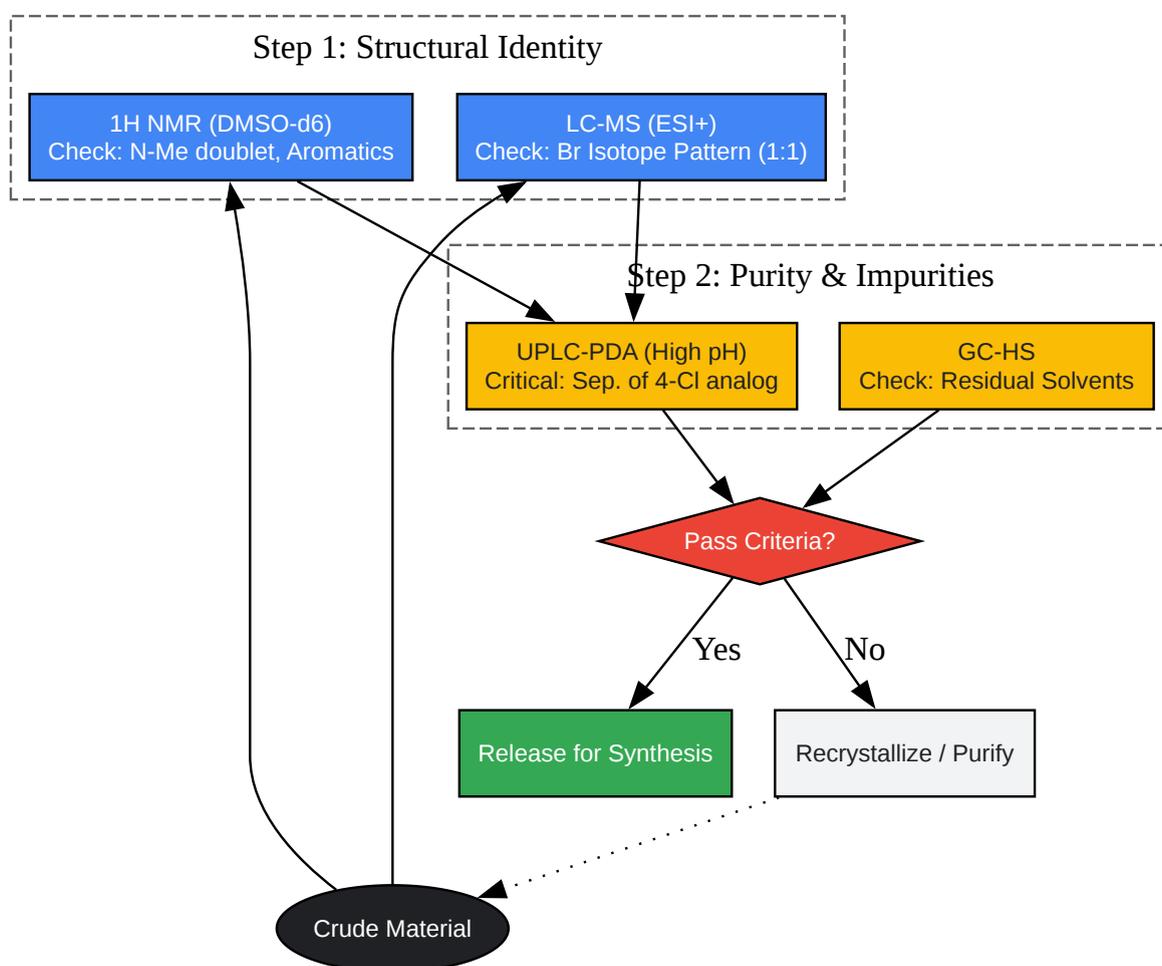
**6-Bromo-N-methylquinolin-4-amine** (CAS: 916812-31-2) is a critical pharmacophore and intermediate in the synthesis of PI3K/mTOR inhibitors, most notably Omipalisib (GSK2126458). Its structural integrity is defined by the 4-aminoquinoline core—a scaffold historically significant in antimalarials—modified with a 6-bromo handle that permits further cross-coupling reactions (e.g., Suzuki-Miyaura).

This Application Note provides a definitive guide for the structural confirmation, purity profiling, and impurity control of this molecule. Unlike generic protocols, this guide addresses the specific challenges of analyzing halo-aminoquinolines:

- **Basicity:** The quinoline nitrogen and secondary amine induce peak tailing on standard silica-based columns.
- **Isotopic Signatures:** The bromine atom provides a unique mass spectral "fingerprint" essential for identity confirmation.
- **Critical Impurities:** The synthesis often proceeds via a 4-chloro intermediate, a difficult-to-separate impurity that acts as a chain terminator in downstream coupling.

## Analytical Logic & Workflow

The following workflow illustrates the decision tree for releasing a batch of **6-Bromo-N-methylquinolin-4-amine** for downstream synthesis.



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Caption: Integrated analytical workflow ensuring structural confirmation (blue) precedes quantitative purity assessment (yellow).

## Protocol 1: High-Fidelity Identification (NMR & MS)

### Mass Spectrometry: The Bromine Signature

The presence of Bromine (

Br and

Br) creates a distinct 1:1 isotopic doublet.[1][2] This is the primary "pass/fail" identity check.

- Instrument: Single Quadrupole or Q-TOF LC-MS.
- Ionization: ESI Positive Mode.
- Expected Signals:
  - [M+H]<sup>+</sup>: Equal intensity peaks at m/z ~237.0 and ~239.0.
  - Fragmentation: Loss of methylamine ( , -31 Da) may be observed at high collision energies.

## Nuclear Magnetic Resonance ( <sup>1</sup>H NMR)

The secondary amine proton is exchangeable; therefore, DMSO-d<sub>6</sub> is the required solvent to visualize the coupling between the NH and the methyl group.

Experimental Parameters:

- Frequency: 400 MHz or higher.
- Solvent: DMSO-d<sub>6</sub>.
- Concentration: 5-10 mg in 0.6 mL.

Data Interpretation Table:

Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Insight
8.35 - 8.45	Doublet ( Hz)	1H	H-2	Alpha to Quinoline N (Deshielded)
8.15 - 8.20	Doublet ( Hz)	1H	H-5	Peri-position (Steric zone)
7.75 - 7.85	Doublet ( Hz)	1H	H-8	Adjacent to Ring Nitrogen
7.60 - 7.70	Broad Singlet / Multiplet	1H	NH	Exchangeable (Coupled to Methyl)
7.45 - 7.55	Doublet of Doublets	1H	H-7	Ortho to Bromine
6.55 - 6.65	Doublet ( Hz)	1H	H-3	Beta to Quinoline N (Shielded)
2.85 - 2.95	Doublet ( Hz)	3H	N-CH	Key ID Peak: Coupled to NH

Note: If the N-CH

appears as a singlet, the sample may contain trace acid or water causing rapid proton exchange.

## Protocol 2: Purity Profiling (UPLC Method)

Challenge: Aminoquinolines are basic (

of ring N

4-5, secondary amine

10). Under standard acidic conditions (Formic acid), they are fully protonated, often leading to peak tailing due to silanol interactions. Solution: Use a High pH method with a hybrid-silica column. This keeps the secondary amine neutral (or less charged), improving peak shape and resolution from the 4-chloro impurity.

## Method Specifications

Parameter	Condition
Column	Waters XBridge BEH C18 XP (or equivalent), 2.5 $\mu$ m, 3.0 x 100 mm
Mobile Phase A	10 mM Ammonium Bicarbonate (pH 10.0) in Water
Mobile Phase B	Acetonitrile (100%)
Flow Rate	0.6 mL/min
Column Temp	40 °C
Detection	UV at 254 nm (primary), 280 nm (secondary)
Injection Vol	2 $\mu$ L

## Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Curve
0.0	95	5	Initial
1.0	95	5	Isocratic Hold
8.0	5	95	Linear Gradient
10.0	5	95	Wash
10.1	95	5	Re-equilibration
13.0	95	5	End

## System Suitability Criteria

- Tailing Factor (Main Peak):

1.5 (Critical for basic amines).

- Resolution (

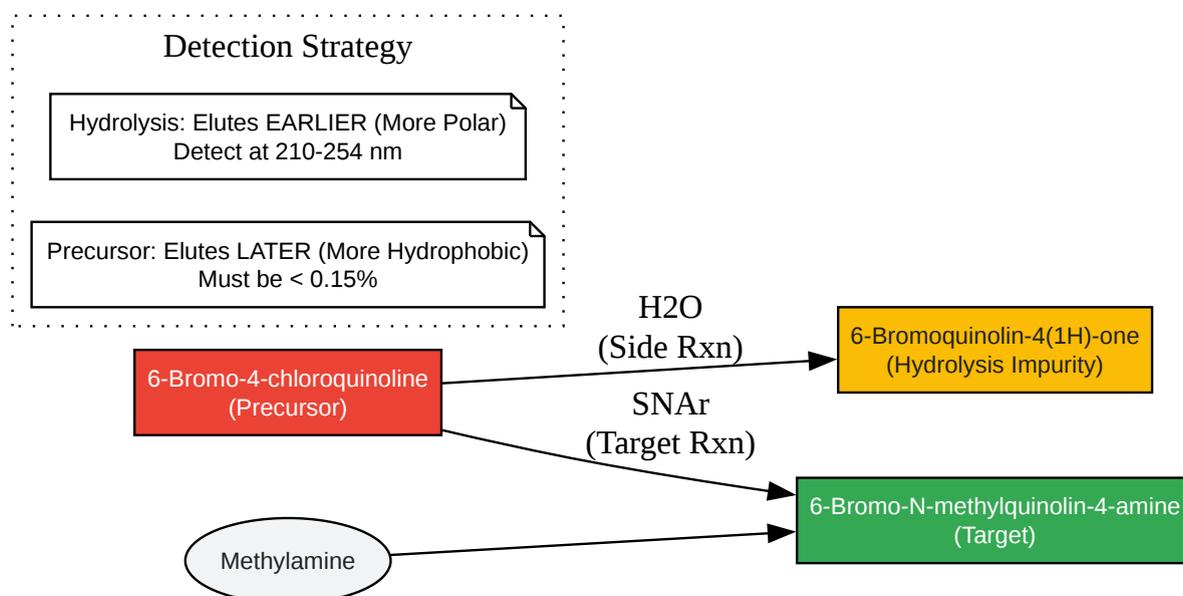
):

2.0 between **6-Bromo-N-methylquinolin-4-amine** and 6-Bromo-4-chloroquinoline (common impurity).

## Impurity Fate & Origin

Understanding the synthesis pathway is crucial for identifying likely contaminants. The synthesis typically involves the chlorination of a quinolone followed by nucleophilic aromatic substitution (

).



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Caption: Impurity origin map. The 4-chloro precursor is the most critical impurity to control as it competes in subsequent coupling reactions.

### Impurity Limit Guidelines:

- 6-Bromo-4-chloroquinoline: Limit  
(ICH Q3A). This is a structural analog that will carry through downstream steps.
- 6-Bromoquinolin-4(1H)-one: Limit  
. This is usually removed during aqueous workup but can persist in poor isolations.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2756374, 6-Bromoquinolin-4-amine. Retrieved January 30, 2026 from [[Link](#)](Note: Structurally analogous parent record used for property validation).
- Frontiers in Chemistry. 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved January 30, 2026 from [[Link](#)](Review of SNAr substitution conditions).
- Scientific Instrument Services. Isotope Distribution Calculator and Mass Spec Plotter. Retrieved January 30, 2026 from [[Link](#)](Validation of Bromine Isotopic Patterns).
- Google Patents. CN106432073B - Preparation method of 6-bromo-4-chloroquinoline. Retrieved January 30, 2026 from (Source of precursor impurity profile).

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## Sources

- [1. Isotopes in Mass Spectrometry - Chemistry Steps \[chemistrysteps.com\]](#)
- [2. chemguide.co.uk \[chemguide.co.uk\]](#)
- [3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies \[frontiersin.org\]](#)

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